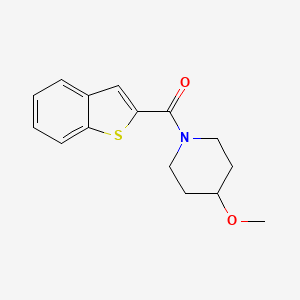
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as EPCQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EPCQ is a heterocyclic compound that contains a quinoline ring and a piperidine ring. The compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is not fully understood. However, studies have shown that the compound exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. The compound has also been shown to modulate the activity of various receptors, including dopamine, serotonin, and adenosine receptors.
Biochemical and Physiological Effects:
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate neurotransmitter release in the brain. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its biological effects have been extensively studied. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also exhibits a wide range of biological activities, which makes it a versatile tool for studying various molecular targets. However, 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also has some limitations for use in lab experiments. The compound has low solubility in water, which may limit its use in certain assays. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also exhibits some toxicity, which may limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for research on 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one. One area of research is the development of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one derivatives with improved solubility and bioavailability. Another area of research is the identification of new molecular targets for 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, which may lead to the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one.
Méthodes De Synthèse
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer reaction, and the Bischler-Napieralski reaction. The most commonly used method for synthesizing 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is the Pictet-Spengler reaction. This method involves the condensation of 2-ethylpiperidine-1-carboxylic acid with 2-aminoacetophenone in the presence of a Lewis acid catalyst, such as trifluoroacetic acid. The resulting product is then reduced using a reducing agent, such as sodium borohydride, to obtain 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one.
Applications De Recherche Scientifique
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-14-5-3-4-10-19(14)17(21)13-6-8-15-12(11-13)7-9-16(20)18-15/h6,8,11,14H,2-5,7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIIYSUJKWOVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)





![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)

![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
